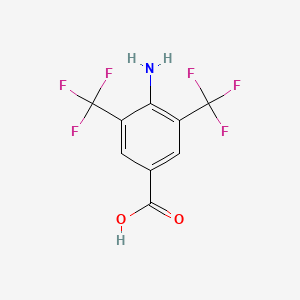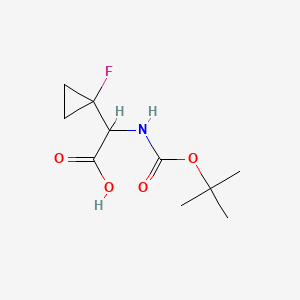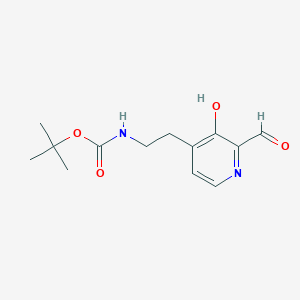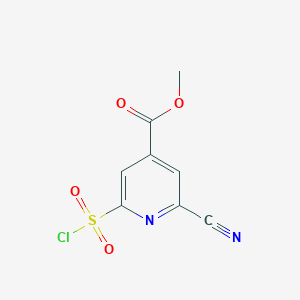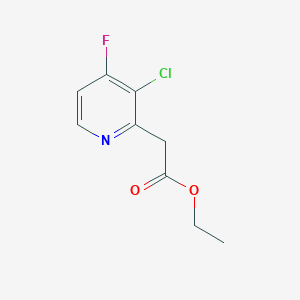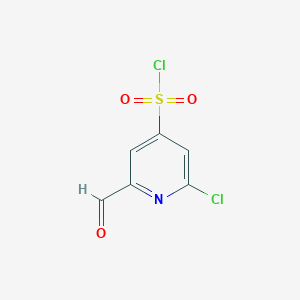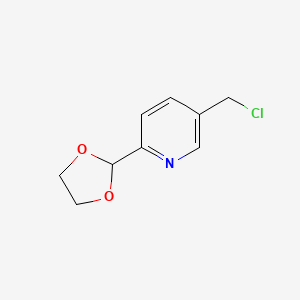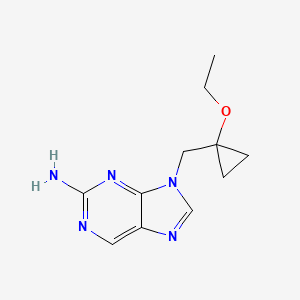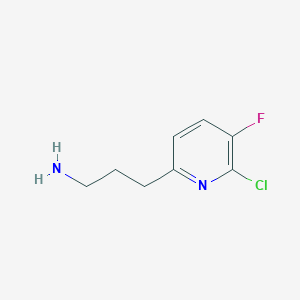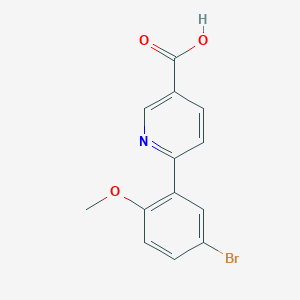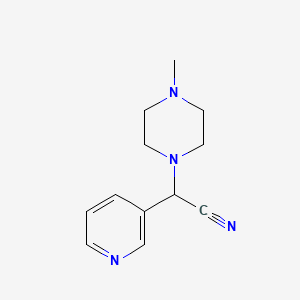
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-methylpiperazine with a halogenated pyridine derivative.
Condensation reactions: Using aldehydes or ketones as intermediates to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidation products.
Reduction: Reduction of nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine N-oxides.
Reduction: May yield primary or secondary amines.
Substitution: May yield various substituted pyridine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile would depend on its specific biological target. Generally, it may involve:
Binding to receptors: Interacting with specific proteins or enzymes.
Modulating pathways: Affecting biochemical pathways involved in disease processes.
相似化合物的比较
Similar Compounds
2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Similar structure but with a different position of the pyridine ring.
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Another positional isomer.
2-(4-Methylpiperazin-1-YL)-2-(quinolin-3-YL)acetonitrile: Featuring a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
属性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-5-7-16(8-6-15)12(9-13)11-3-2-4-14-10-11/h2-4,10,12H,5-8H2,1H3 |
InChI 键 |
ZOHRMSKZXAVFLO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(C#N)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


